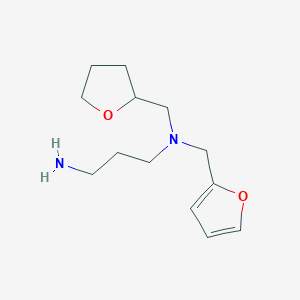
N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Gas Separation and Membrane Technology
Supported Ionic Liquid Membranes (SILMs) outperform standard polymers for gas separations like CO2/N2 and CO2/CH4, especially under continuous flow mixed gas conditions. Research into SILMs involves understanding the physical chemistry of Room Temperature Ionic Liquids (RTILs) and considering benchmarks for performance. SILMs' permeabilities and selectivities for various gas pairs have been extensively studied. It is recommended that future research should focus on SILMs made from RTILs with smaller molar volumes, and consider dominant solvent/solvent interactions in functionalized RTILs rather than just solute/solvent interactions (Scovazzo, 2009).
Biochemical Production
1,3-Propanediol and 2,3-butanediol are biologically produced chemicals with wide applications. The review highlights the significant cost of separating these diols from fermentation broth, which constitutes more than 50% of the total costs in their microbial production. Various methods like evaporation, distillation, and membrane filtration have been studied for the separation and recovery of these diols. The review suggests that no single method is yet sufficiently efficient and that improvements are needed in yield, purity, and energy consumption (Xiu & Zeng, 2008).
Combustion and Energy
A comprehensive review of the measurements and data analysis of laminar burning velocities for various fuel+air mixtures is presented. Understanding laminar burning velocity is crucial for characterizing premixed combustion properties, developing new kinetic models, and calibrating turbulent combustion models. The review provides a direct comparison of power exponents for temperature and pressure obtained from different experiments and kinetic mechanisms, offering an independent validation tool for kinetic schemes (Konnov et al., 2018).
Material Science
The review on novel brominated flame retardants (NBFRs) discusses their occurrence in indoor air, dust, consumer goods, and food, along with their potential risks. It identifies the need for more research on their occurrence, environmental fate, and toxicity. The review highlights the need for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching of NBFRs (Zuiderveen et al., 2020).
Safety And Hazards
This involves examining any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve discussing potential future research directions or applications for the compound.
Eigenschaften
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-(oxolan-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c14-6-3-7-15(10-12-4-1-8-16-12)11-13-5-2-9-17-13/h1,4,8,13H,2-3,5-7,9-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKPEICSLPFZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CCCN)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392579.png)
![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)
![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)
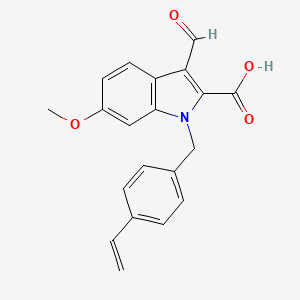
![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)
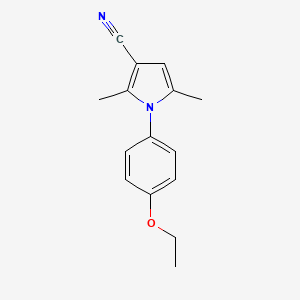
![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)
![6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B1392588.png)
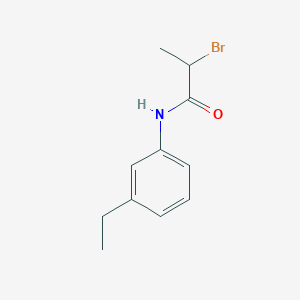
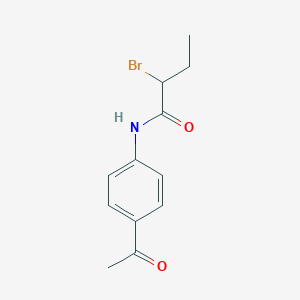

![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392595.png)
![4-Hydroxy-2'-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4'-sulfobiphenyl-3-carboxylic acid](/img/structure/B1392601.png)
![Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate](/img/structure/B1392602.png)